molecular formula C12H13N3O2 B1399420 Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1429309-43-2

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B1399420
CAS No.: 1429309-43-2
M. Wt: 231.25 g/mol
InChI Key: FGKGNTLKAFZKOW-UHFFFAOYSA-N
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Description

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1429309-43-2. It has a linear formula of C12H13N3O2 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been involved in catalytic protodeboronation of pinacol boronic esters . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 231.25 . It is a white to yellow solid and is typically stored at room temperature .

Scientific Research Applications

As a Building Block in Heterocyclic Compound Synthesis

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate and its derivatives are valuable for synthesizing a wide range of heterocyclic compounds due to their reactivity. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which shares structural similarities with this compound, highlights the compound's significance as a privileged scaffold in the synthesis of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This extensive range of heterocyclic compounds finds applications across various fields, including drug development and material science, demonstrating the compound's versatility and utility in organic synthesis (Gomaa & Ali, 2020).

In Medicinal Chemistry for Therapeutic Applications

Pyrazole carboxylic acid derivatives, including this compound, are recognized for their biological activities, which span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The versatility in biological activities underscores the compound's importance in medicinal chemistry, where it serves as a foundational structure for developing potential therapeutic agents. These activities are attributed to the pyrazole core, a common feature in many biologically active molecules, indicating the role of this compound in the synthesis of compounds with significant therapeutic potential (Cetin, 2020).

Safety and Hazards

The compound has a few hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s always important to handle chemicals with care and use appropriate safety measures.

Biochemical Analysis

Biochemical Properties

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and apoptosis . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can influence overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

ethyl 1-(5-methylpyridin-2-yl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKGNTLKAFZKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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